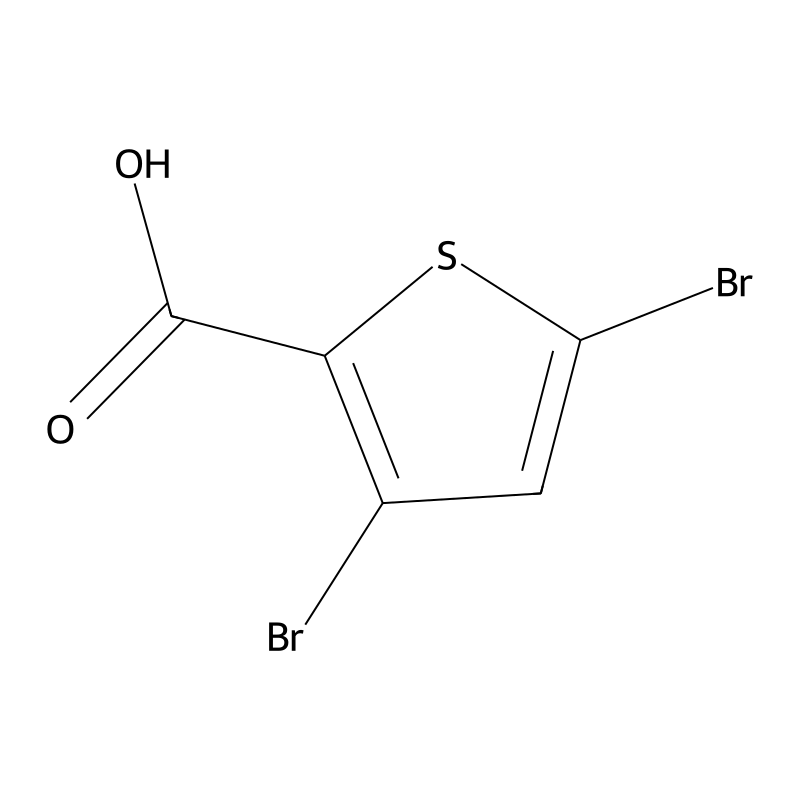

3,5-Dibromothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Precursor for Thiophene Derivatives:

,5-Dibromothiophene-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of various thiophene derivatives. Its unique structure with two bromine atoms at positions 3 and 5 and a carboxylic acid group at position 2 allows for versatile functionalization through various chemical reactions. Studies have demonstrated its effectiveness in synthesizing diverse thiophene-based compounds, including:

- Thiophene-based heterocycles: The presence of bromine groups facilitates cross-coupling reactions, enabling the introduction of different functional groups like aryl, alkenyl, or alkynyl moieties. This approach allows the construction of complex thiophene-containing heterocycles with diverse applications in medicinal chemistry and materials science [].

- Functionalized thiophenes: The carboxylic acid group can undergo various transformations, such as esterification, amidation, or decarboxylation, leading to a wide range of functionalized thiophene derivatives. These derivatives exhibit diverse properties and find applications in organic electronics, optoelectronic devices, and pharmaceutical research [].

Potential Applications:

The research exploring the potential applications of 3,5-dibromothiophene-2-carboxylic acid and its derivatives is ongoing. Some promising areas of investigation include:

- Organic electronics: Thiophene-based materials are known for their excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Studies have explored the use of 3,5-dibromothiophene-2-carboxylic acid derivatives in the development of new organic semiconductors with improved performance [, ].

- Medicinal chemistry: The diverse functionalities achievable with 3,5-dibromothiophene-2-carboxylic acid derivatives offer potential for the development of novel therapeutic agents. Research is underway to investigate their activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

3,5-Dibromothiophene-2-carboxylic acid is an organic compound with the molecular formula CHBrOS and a molecular weight of approximately 285.94 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with two bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, allowing for the introduction of various functional groups .

Several synthetic routes have been explored for the preparation of 3,5-dibromothiophene-2-carboxylic acid:

- Bromination of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.

- Carboxylation of Bromothiophenes: Brominated thiophenes can undergo carboxylation reactions using carbon dioxide under high pressure in the presence of catalysts.

- Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to achieve selective bromination and carboxylation .

3,5-Dibromothiophene-2-carboxylic acid has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.

- Materials Science: Used in the development of conductive polymers and organic electronic materials .

Interaction studies involving 3,5-dibromothiophene-2-carboxylic acid are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

- Protein Binding: Evaluating how well the compound binds to specific proteins or enzymes.

- Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies help elucidate the mechanism of action for any observed biological activity and guide further development .

Several compounds share structural similarities with 3,5-dibromothiophene-2-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thiophene-2-carboxylic acid | Thiophene ring with one carboxyl group | Less halogenated; lower reactivity |

| 3-Bromothiophene-2-carboxylic acid | One bromine atom | Similar applications but potentially less potent |

| 3,4-Dibromothiophene-2-carboxylic acid | Two bromine atoms at different positions | Different electronic properties affecting reactivity |

The unique feature of 3,5-dibromothiophene-2-carboxylic acid lies in its specific substitution pattern that may enhance its biological activity compared to other thiophenes .

This compound's unique structure contributes to its distinct reactivity and potential applications across various scientific fields. Further research into its properties could yield valuable insights into its utility in both synthetic and medicinal chemistry.

3,5-Dibromothiophene-2-carboxylic acid (CAS: 7311-68-4) is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₂O₂S and a molecular weight of 285.94 g/mol. Its IUPAC name reflects the substitution pattern: two bromine atoms at positions 3 and 5 of the thiophene ring and a carboxylic acid group at position 2. The compound is also identified by synonyms such as MFCD01006744, YWOSIPRAZKDEIL-UHFFFAOYSA-N (InChIKey), and SCHEMBL15878596.

Structural Features:

- Thiophene backbone: A five-membered aromatic ring containing sulfur.

- Substituents: Bromine atoms at C3 and C5, and a carboxylic acid (-COOH) group at C2.

- Planarity: The thiophene ring maintains aromaticity, with delocalized π-electrons contributing to stability.

| Property | Value | Source |

|---|---|---|

| SMILES | OC(=O)C1=C(Br)C=C(Br)S1 | |

| Melting Point | 215–220°C | |

| XLogP3 | 3.2 |

Historical Context and Discovery

The synthesis of brominated thiophenes gained prominence in the mid-20th century with advancements in electrophilic aromatic substitution. Early methods involved bromination of thiophene derivatives using elemental bromine or N-bromosuccinimide (NBS). A pivotal study by Steinkopf et al. (1934) explored bromothiophene isomers, laying groundwork for modern synthetic routes.

Evolution of Synthesis:

- 1950s–1970s: Bromination/debromination strategies emerged to achieve regioselectivity.

- 2000s–Present: Catalytic methods using palladium and Grignard reagents improved efficiency.

Role in Heterocyclic Chemistry

As a thiophene derivative, this compound serves as a versatile building block in organic synthesis. Its bromine atoms enable cross-coupling reactions (e.g., Suzuki, Stille), while the carboxylic acid group facilitates functionalization into esters, amides, or acyl chlorides. Key applications include:

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant